(4-Benzoylphenyl) pyridine-3-carboxylate
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Overview
Description
(4-Benzoylphenyl) pyridine-3-carboxylate is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl) pyridine-3-carboxylate typically involves the esterification of 4-benzoylbenzoic acid with pyridine-3-carboxylic acid. One common method is the use of a condensing reagent such as pyridine-3-carboxylic anhydride in the presence of 4-(dimethylamino)pyridine as an activator . The reaction is carried out under mild conditions, often at room temperature, and yields the desired ester in good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl) pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the electrophile used.
Scientific Research Applications
(4-Benzoylphenyl) pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Benzoylphenyl) pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylate derivatives: These compounds share the pyridine-3-carboxylate moiety and exhibit similar reactivity and applications.
Benzoylphenyl derivatives: Compounds with a benzoyl group attached to a phenyl ring, which can also undergo similar chemical reactions.
Uniqueness
(4-Benzoylphenyl) pyridine-3-carboxylate is unique due to the combination of the benzoyl group and the pyridine-3-carboxylate moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(4-benzoylphenyl) pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18(14-5-2-1-3-6-14)15-8-10-17(11-9-15)23-19(22)16-7-4-12-20-13-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAZEZWLZYQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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